molecular formula C11H9NO2 B170538 Methyl alpha-cyanocinnamate CAS No. 14533-86-9

Methyl alpha-cyanocinnamate

Cat. No. B170538
CAS RN: 14533-86-9
M. Wt: 187.19 g/mol
InChI Key: XLNFLJOWTRDNCX-JXMROGBWSA-N
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Description

Methyl α-cyanocinnamate is a chemical compound with the molecular formula C11H9NO2 . It has an average mass of 187.195 Da and a mono-isotopic mass of 187.063324 Da . The compound is also known by other names such as Methyl 2-cyano-3-phenyl-2-propenoate and Methyl 2-cyano-3-phenylacrylate .


Physical And Chemical Properties Analysis

Methyl α-cyanocinnamate has a density of 1.2±0.1 g/cm3, a boiling point of 317.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.9±3.0 kJ/mol, and it has a flash point of 148.6±11.3 °C . The compound’s index of refraction is 1.576, and it has a molar refractivity of 52.9±0.3 cm3 .

Scientific Research Applications

Metabolic Studies and Interactions

Methyl α-cyanocinnamate's metabolism has been a subject of study in rats. Investigations into the metabolism of 2-cyano-3-phenylacrylic acid and methyl α-cyanocinnamates revealed significant urinary thioether excretion, suggesting metabolic pathways leading to thioether adducts through the corresponding acids. This metabolism involves ester hydrolysis and carbon-carbon double bond hydrolysis as key reactions (Rietveld, Engels, Smit, & Seutter-Berlage, 1989). Additionally, methyl α-cyanocinnamate has been used in affinity chromatography for the purification of mitochondrial aldehyde dehydrogenase, showing its utility in biochemical separations (Poole & Halestrap, 1989).

Chemical Synthesis and Polymer Studies

The compound has been a key component in the synthesis of various chemicals. For instance, it has been used in the Diels–Alder reaction for synthesizing 2-amino-3-phenylnorbornane-2-carboxylic acids, demonstrating its role in complex chemical syntheses (Avenoza, Cativiela, Mayoral, & Roy, 1989). Methyl α-cyanocinnamate also plays a role in the copolymerization of styrene, where it contributes to the formation of copolymers with distinct molecular characteristics (Bednarski, Braun, Borbély, & Kelen, 1990).

Applications in Crystallography

In crystallography, the crystal and molecular structure of methyl α-cyanocinnamate has been determined, contributing to a better understanding of α,β-dehydroamino acid derivatives and related compounds (Busetti, Mayoral, Cativiela, Ajó, & Zuane, 1990).

Catalysis Research

Methyl α-cyanocinnamate has been used in catalysis research, particularly in the Knoevenagel condensation process, leading to its derivatives in high yields. This highlights its role in facilitating efficient chemical reactions (Maadi, Matthiesen, Ershadi, Baker, Herron, & Holt, 2003).

properties

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-cyanocinnamate

CAS RN

3695-84-9
Record name Cinnamic acid, alpha-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL ALPHA-CYANOCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EKD Hauch - 2007 - library-archives.canada.ca
The objectives of this work: examine the potential benefit, in the estimation of reactivity ratios, from using multiple response copolymer models (such as triad fractions); identify …
Number of citations: 5 library-archives.canada.ca
I Erol, S Sarkaya - Journal of Polymer Research, 2012 - Springer
The free radical copolymerization of 6-bromo-2-naphthyl-4-vinylbenzyl ether (BrNVBE) with 6-bromo-2-naphthyl 2-methylacrylate (BrNMA) has been carried out in 1, 4-dioxane at 65 C …
Number of citations: 8 link.springer.com
I Erol, Ö Arslan - Journal of Biomaterials Science, Polymer Edition, 2013 - Taylor & Francis
The free radical copolymerization of 2-thienylmethyl 4-vinylbenzyl ether (TMVBE) with 2-oxo-2-(2-thienylmethoxy)ethyl-2-methylacrylate (TMOEM) has been carried out in 1,4-dioxane at …
Number of citations: 6 www.tandfonline.com
İ Erol, M Özer - Journal of Polymer Research, 2021 - Springer
In this work, in a first step, a novel methacrylate monomer, 2-(4-hydroxyanilino)-2-oxoethyl-2-methylprop-2-enoate (HAOEME), was synthesized containing a phenolic hydroxyl group in …
Number of citations: 2 link.springer.com
GB KHARAS, MH LITT - ABSTRACTS …, 1983 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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